4-Chloro-N,N-dimethylpyridin-2-amine

説明

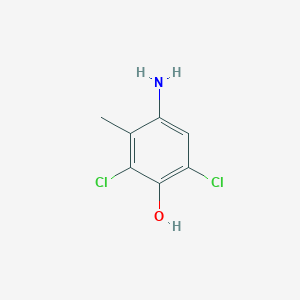

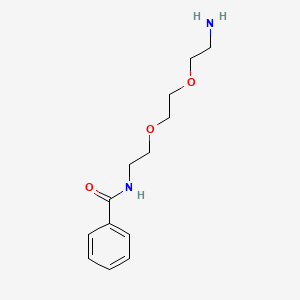

4-Chloro-N,N-dimethylpyridin-2-amine, commonly referred to as 4-CN-DMPA, is a versatile synthetic organic compound with a wide range of applications. It is a pyridine derivative with a chlorine atom in the para position and two methyl groups in the meta and para positions. 4-CN-DMPA is a colorless, crystalline solid with a melting point of 140-141°C and a boiling point of 178°C. It has a molecular weight of 186.58 g/mol and is soluble in water and most organic solvents.

科学的研究の応用

Amination Reactions

4-Chloro-N,N-dimethylpyridin-2-amine is utilized in various amination reactions. For instance, microwave irradiation–assisted amination of 2-chloropyridine derivatives with amide solvents is a notable application, where simple, quick, and high-yielding synthesis of 2-(N,N-dimethyl)amine- and 2-aminopyridine derivatives is achieved (Samadi et al., 2011). Additionally, the amination of chloropyrimidines with n-alkylamines has been explored, with the creation of new n-alkylaminopyrimidines (Brown & Lyall, 1964).

Catalysis in Chemical Reactions

This compound also plays a role in catalyzing various chemical reactions. For example, N,N-Dimethylpyridin-4-amine is used as a catalyst for cyanoethoxycarbonylation of aldehydes under solvent-free conditions, yielding ethylcyanocarbonates (Khan et al., 2010). In polymer science, aromatic amine ligands like 4-aminopyridine, in combination with copper(I) chloride, have been used to catalyze the polymerization of 2,6-dimethylphenol (Kim et al., 2018).

Synthesis of Organic Compounds

The synthesis of various organic compounds also involves this compound. It is used in the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water, showcasing an environmentally benign method (D’hooghe et al., 2009). Light-promoted N,N-dimethylation of amine and nitro compound with methanol catalyzed by Pd/TiO2 at room temperature is another application, where this compound is used to synthesize a variety of N,N-dimethyl amines (Zhang et al., 2015).

Analytical Chemistry

In the field of analytical chemistry, infrared spectra and molecular orbital studies of hydrogen-bonded complexes of 2-chloro-4-nitrobenzoic acid with amines are conducted. These studies show the relationship between the infrared protonic vibrational band and proton affinity, with this compound being a key compound in the study (Awad & Habeeb, 1996).

ConclusionThe scientific research applications of this compound span various fields, including organic synthesis, catalysis, and analytical chemistry, showcasing its versatility

Further Insights into the Applications of this compound

Catalytic Applications

- Boronic Acid-DMAPO Cooperative Catalysis : This compound has been used in boronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) cooperative catalysis. This method is effective for dehydrative condensation between carboxylic acids and amines under azeotropic reflux conditions, showing practicality and scalability for synthesizing compounds like sitagliptin (Ishihara & Lu, 2016).

Synthesis and Polymerization

- Polymerization of 2,6-Dimethylphenol : this compound is employed in the polymerization of 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride. This method is highly efficient in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (Kim et al., 2018).

Environmental Applications

- Plasma-Triggered CH4/NH3 Coupling Reaction : This compound is significant in the CH4/NH3 coupling reaction triggered by dielectric barrier discharge plasma for the direct synthesis of liquid nitrogen-containing organic chemicals, including amines and amides (Yi et al., 2017).

特性

IUPAC Name |

4-chloro-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBFYCQUKSEXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479226 | |

| Record name | 4-Chloro-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

735255-56-8 | |

| Record name | 4-Chloro-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1H-Benzotriazol-1-yl)methyl]triphenylphosphonium Chloride](/img/structure/B1365264.png)